6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Description
6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperidinyl group, and a pyrido[4,3-d]pyrimidinone core
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c19-14-5-4-12(10-15(14)20)24-9-6-16-13(17(24)25)11-21-18(22-16)23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJSLWYYIRSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives.
Introduction of the dichlorophenyl group: This step involves the substitution reaction where a dichlorophenyl group is introduced into the core structure.
Attachment of the piperidinyl group: This is usually done through nucleophilic substitution reactions, where the piperidinyl group is attached to the core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cell cycle progression and induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 activation .
Comparison with Similar Compounds
6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer activities.
Piperidinyl-substituted derivatives: Compounds with piperidinyl groups attached to different core structures may exhibit similar biological activities and are used in various research applications.
The uniqueness of 6-(3,4-DICHLOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
